tert-Butyl2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine. This compound serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The piperazine ring in this compound provides conformational flexibility and polar nitrogen atoms, enhancing favorable interactions with macromolecules .
Preparation Methods
The synthesis of tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of triethylamine in acetonitrile . The mixture is stirred for 4 hours and then cooled to 0°C before the ethyl bromoacetate is added dropwise over 15 minutes . The reaction is then allowed to proceed at room temperature.
Chemical Reactions Analysis
tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ethoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown antibacterial and antifungal activities against several microorganisms.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The biological activities of tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms, which enhance favorable interactions with macromolecules . The compound can form hydrogen bonds and adjust molecular physicochemical properties, making it a valuable component in drug discovery .
Comparison with Similar Compounds
tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can be compared with other derivatives of N-Boc piperazine, such as:
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound has a hydrazide group instead of an ethoxy group, leading to different chemical and biological properties.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a methoxy group, which affects its reactivity and applications.
Properties
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-14-6-7-15(10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNFCFZIWMFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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